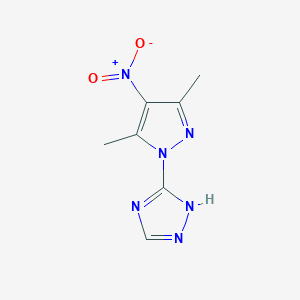![molecular formula C17H29N3O2 B5292274 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride, also known as DSP-4, is a synthetic compound that has been widely used in scientific research. DSP-4 belongs to the class of noradrenergic neurotoxins and is commonly used to selectively damage noradrenergic neurons in animal models.
Mecanismo De Acción
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is a selective neurotoxin that damages noradrenergic neurons by inducing oxidative stress. This compound is transported into the noradrenergic neurons through the norepinephrine transporter and is then metabolized to form a reactive metabolite that causes oxidative damage to the neurons. The oxidative damage leads to the degeneration of the noradrenergic neurons and a subsequent decrease in norepinephrine levels.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by this compound leads to several biochemical and physiological effects. The decrease in norepinephrine levels results in a decrease in sympathetic nervous system activity, which can lead to hypotension and bradycardia. The damage to noradrenergic neurons also affects several physiological processes, including attention, arousal, and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has several advantages and limitations for lab experiments. The selective damage of noradrenergic neurons by this compound allows researchers to study the role of noradrenergic neurons in various physiological and pathological conditions. However, the use of this compound requires careful consideration of the animal model, as the effects of this compound can vary depending on the species and strain of the animal.
Direcciones Futuras
There are several future directions for the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride in scientific research. One potential direction is the study of the role of noradrenergic neurons in the development of anxiety and depression. Another potential direction is the use of this compound to study the role of noradrenergic neurons in the development of neurodegenerative diseases, such as Parkinson's disease. Additionally, the development of new neurotoxins that selectively target other neurotransmitter systems could lead to new insights into the role of these systems in various physiological and pathological conditions.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to selectively damage noradrenergic neurons in animal models. This compound has several advantages and limitations for lab experiments and has been used to study the role of noradrenergic neurons in various physiological and pathological conditions. The future directions for the use of this compound in scientific research are numerous and could lead to new insights into the role of noradrenergic neurons in various conditions.
Métodos De Síntesis
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride can be synthesized through a multistep process involving the reaction of 2,7-diazaspiro[4.5]decane with 3-oxopropyl chloride followed by the reaction of the resulting compound with 2-azepanone hydrochloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has been extensively used in scientific research to selectively damage noradrenergic neurons in animal models. Noradrenergic neurons are involved in several physiological processes, including attention, arousal, and stress response. By selectively damaging these neurons, researchers can study the role of noradrenergic neurons in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-[3-(2,7-diazaspiro[4.5]decan-7-yl)-3-oxopropyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c21-15-5-2-1-3-10-19(15)12-6-16(22)20-11-4-7-17(14-20)8-9-18-13-17/h18H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSYSBGSTIYHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)N2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)

![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5292233.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292238.png)
![N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5292246.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)
![4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B5292253.png)
![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)
![N-benzyl-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B5292282.png)
![methyl [(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5292290.png)
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)
